G-Hox 7 protein
Description
Properties
CAS No. |
144591-65-1 |
|---|---|
Molecular Formula |
C9H8FN |
Synonyms |
G-Hox 7 protein |
Origin of Product |
United States |
Molecular Identity and Classification of G Hox 7 Protein
Gene Nomenclature and Orthologous Relationships
The nomenclature and relationships of Hox genes and their protein products can be complex due to evolutionary diversification and gene duplication events.
G-Hox 7 (Chicken) as a Member of the msh-related Homeobox Genes
Chicken G-Hox 7 is classified as a member of the msh-related homeobox gene family, showing a relationship to the Drosophila msh gene nih.govnih.gov. The deduced amino acid sequence of the G-Hox 7 protein exhibits a high degree of homology, specifically greater than 96%, within the homeodomain when compared to other vertebrate msh-like genes nih.govresearchgate.net. This high conservation within the homeodomain highlights its critical functional importance across species nih.govresearchgate.net.
Comparative Analysis with MSX1 Transcription Factor and other Vertebrate Paralogs (e.g., HOXA7, HOXB7)
G-Hox 7 is considered the chicken cognate of mouse Hox-7.1, which is now known as Msx1 nih.gov. The human ortholog of Msx1 is also referred to by aliases including HOX7 genecards.orgwikipedia.orgnih.gov. This indicates a direct evolutionary relationship between chicken G-Hox 7 and mammalian MSX1.
Comparing G-Hox 7 to other vertebrate paralogs like HOXA7 and HOXB7 reveals shared features as members of the homeobox family, particularly the presence of the homeodomain genecards.orgebi.ac.ukgenecards.orgwikipedia.org. However, while the homeodomain is highly conserved, regions outside of this domain can show significant divergence, even among paralogs within the same species nih.govnih.gov.
Interactive Table 1: Comparison of G-Hox 7 (Chicken) with Human Paralogs and Ortholog
| Feature | G-Hox 7 (Chicken) | MSX1 (Human) | HOXA7 (Human) | HOXB7 (Human) |
| Gene Family | msh-related Homeobox nih.gov | msh homeobox genecards.orgnih.gov | Antp homeobox wikipedia.orguniprot.org | Antp homeobox genecards.orgwikipedia.org |
| Orthology/Paralogy | Chicken cognate of mouse Msx1 nih.gov | Human ortholog of mouse Msx1 genecards.org | Human paralog of HOXB7 genecards.org | Human paralog of HOXA7 genecards.org |
| Homeodomain Homology | >96% with vertebrate msh-like genes nih.govresearchgate.net | Highly conserved wikipedia.orgnih.gov | Conserved wikipedia.orgproteinatlas.org | Conserved ebi.ac.ukharvard.edu |
| Chromosomal Location (Human) | N/A | 4p16.2 genecards.orgwikipedia.orgnih.gov | 7p15.2 wikipedia.org | 17q21.32 genecards.orgwikipedia.org |
| Known Aliases | Hbox 7 protein, Gallus gallus ontosight.ainih.gov | HOX7, HYD1, ECTD3, STHAG1 genecards.orgwikipedia.orgnih.gov | ANTP, HOX1, HOX1.1, HOX1A wikipedia.org | HHO.C1, HOX2, HOX2C, Hox-2.3 genecards.orgwikipedia.org |
Note: G-Hox 7 refers to the protein product of the chicken gene.
Phylogenetic Positioning within the Hox Cluster
Hox genes in vertebrates are typically found in clusters (A, B, C, and D) on separate chromosomes wikipedia.org. These clusters are thought to have evolved from a single Hox gene in the common ancestor of bilaterian animals through tandem duplication and subsequent divergence wikipedia.org. The arrangement of genes within these clusters is often conserved and reflects their temporal and spatial expression during embryonic development, a phenomenon known as collinearity nih.gov.
While G-Hox 7 is related to the msh family, which are homeobox genes, its specific phylogenetic position within the classical Hox clusters (like the A, B, C, and D clusters) is distinct. Msx genes (to which G-Hox 7 is related) are considered members of the "extended Hox" or "non-canonical" homeobox gene families, rather than being part of the clustered Hox genes that primarily pattern the anterior-posterior axis nih.govpnas.org. Phylogenetic analyses of Hox proteins often group them into different clusters, and the relationships of proteins like MSX1 (and by extension, G-Hox 7) are analyzed within the broader context of homeodomain proteins, sometimes showing closer relationships to specific Hox paralog groups (e.g., MSX1 clustering with Hox7 in some analyses based on extended homeodomain sequences) plos.org.
Protein Domain Architecture
The function of the this compound is dictated by its specific structural domains, particularly the homeodomain.
The Homeodomain: Structural and Functional Significance
A defining feature of G-Hox 7, like other homeobox proteins, is the presence of a homeodomain ontosight.ainih.gov. This domain is a highly conserved DNA-binding motif composed of approximately 60 amino acids nih.govwikipedia.orgpnas.org. Structurally, the homeodomain folds into a compact globular structure containing three alpha-helices wikipedia.orgpnas.org. The second and third helices form a helix-turn-helix motif, which is characteristic of many DNA-binding proteins wikipedia.orgpnas.org.
The homeodomain mediates the protein's ability to bind to specific DNA sequences, primarily within the major groove of the DNA double helix, through interactions involving the recognition helix (helix 3) wikipedia.orgbiologists.comnih.gov. The N-terminal arm of the homeodomain, located just upstream of helix 1, also plays a role by contacting the minor groove of the DNA biologists.comnih.gov. These interactions allow G-Hox 7 to function as a transcription factor, regulating the expression of target genes involved in various developmental processes ontosight.aiwikipedia.org.
While the homeodomain is crucial for DNA binding, the sequence specificity among different Hox proteins, particularly those with similar homeodomains, can be influenced by residues within the homeodomain, such as those in the N-terminal arm and helix III nih.govnih.gov.
Functional Regions Beyond the Homeodomain
Beyond the conserved homeodomain, the this compound contains additional regions at its amino and carboxyl termini nih.gov. These flanking regions are generally more divergent in sequence compared to the homeodomain, even among related proteins nih.govnih.gov. Despite their variability, these non-homeodomain regions are critical for the full biological activity and specificity of Hox proteins, including those related to G-Hox 7 like MSX1 nih.govpnas.orgnih.gov.
These regions can contribute to transcriptional activation or repression activity nih.govnih.gov. They are also involved in mediating interactions with cofactors, such as PBC and Meis proteins, which can enhance the DNA binding specificity and transcriptional regulatory function of homeodomain proteins wikipedia.orgpnas.orgbiologists.comnih.govnih.govoup.com. For instance, a hexapeptide motif, often containing a conserved YPWM sequence located N-terminal to the homeodomain in many Hox proteins (though its specific presence and conservation in chicken G-Hox 7 would require direct sequence analysis), is known to be important for interactions with Pbx/Exd cofactors nih.govnih.govoup.com.
Interactive Table 2: Key Functional Regions of this compound (based on characteristics of related homeobox proteins)
| Region | Location Relative to Homeodomain | Key Features | Proposed/Known Functions |
| Homeodomain | Central | ~60 amino acids, Helix-Turn-Helix motif wikipedia.orgpnas.org | Sequence-specific DNA binding ontosight.aiwikipedia.orgbiologists.comnih.gov |
| N-terminal arm | N-terminal part of Homeodomain | Contacts minor groove of DNA biologists.comnih.gov | Contributes to DNA binding specificity and repressor action nih.govnih.gov |
| Helix 3 (Recognition Helix) | C-terminal part of Homeodomain | Contacts major groove of DNA biologists.comnih.gov | Primary determinant of DNA binding specificity biologists.comnih.gov |
| Hexapeptide Motif | N-terminal (upstream) nih.gov | Often contains YPWM sequence nih.govnih.govoup.com | Interacts with cofactors like Pbx/Exd nih.govnih.govoup.com |
| N-terminal Region | N-terminal (outside HD) nih.govnih.gov | Variable sequence and length nih.govnih.gov | Modulates transcriptional activity, cofactor interactions nih.govpnas.orgnih.gov |
| C-terminal Region | C-terminal (outside HD) nih.govnih.gov | Variable sequence and length nih.govnih.gov | Modulates transcriptional activity, cofactor interactions nih.govnih.govpnas.orgnih.gov |
Detailed research findings on G-Hox 7 in chickens have shown its expression in various developing tissues, including the primitive streak, neural axis, neural crest, limbs, and heart valves, suggesting its involvement in initiating multiple developmental pathways nih.gov. Studies on its orthologs and paralogs, such as MSX1, HOXA7, and HOXB7, provide further insights into the potential functions of G-Hox 7, including roles in cell proliferation, differentiation, and pattern formation, often acting as transcriptional repressors or activators depending on the cellular context and interacting partners genecards.orgwikipedia.orggenecards.orgwikipedia.orgnih.govnih.govuniprot.orguniprot.org.
Compound Names and PubChem CIDs
Genomic Organization and Transcriptional Regulation of G Hox 7 Gene
Genomic Locus and Clustering within the Hox Gene Complex
Hox genes in vertebrates are typically organized into clusters on different chromosomes. nih.govhumankaryotype.comfrontiersin.orgtandfonline.comroyalsocietypublishing.org These clusters are thought to have arisen from a single ancestral cluster through gene duplication events. nih.govnih.govpnas.org In mammals, there are typically four Hox gene clusters (HoxA, HoxB, HoxC, and HoxD), located on different chromosomes. nih.govhumankaryotype.comtandfonline.com The order of genes within these clusters is generally conserved across species and is often correlated with their temporal and spatial expression patterns during development, a property known as collinearity. nih.govfrontiersin.orgnih.gov
G-Hox 7, or Msx1, is a member of the msh (muscle segment homeobox) gene family, which is related to the Drosophila msh gene. nih.gov While not strictly part of the classic Hox clusters (HoxA, B, C, D), Msx genes are homeobox genes and share functional similarities in regulating development. Msx1 is located on chromosome 1 in mice and chromosome 4 in humans. Although Msx genes are not within the clustered Hox loci, their expression and function are often discussed in the context of developmental patterning alongside Hox genes.
Spatiotemporal Expression Patterns During Embryogenesis
The expression of G-Hox 7 (Msx1) is characterized by widespread and dynamic patterns during embryogenesis, suggesting its involvement in multiple developmental events. nih.gov Its expression is often observed in areas undergoing epithelial-mesenchymal interactions and cell migration, particularly in neural crest-derived ectomesenchymal cells. biologists.com
Expression in Primitive Streak and Extraembryonic Cells
During early development, G-Hox 7 expression is detected in the primitive streak and extraembryonic cells. nih.govbiologists.com In the mouse embryo, expression of Hox genes, including those that function in anterior regions, is initiated in the primitive streak as it extends. biologists.com This suggests an early role for G-Hox 7 in the formative stages of the embryo and associated extraembryonic tissues.
Neural Axis Expression: Neural Tube and Forebrain
G-Hox 7 is expressed along the neural axis, including the neural tube and forebrain. nih.govbiologists.com Expression in the neural tube is often localized to the dorsal midline and persists throughout various stages of gestation. biologists.com In the forebrain, expression is observed in the neuroepithelium, including areas destined to form the choroid plexus, and along the ventral aspect in the region of the tuberculum posterius. biologists.com This suggests a role in the patterning and development of the central nervous system.
Neural Crest and Neural Crest-Derived Structures (Facial, Branchial)
Expression of G-Hox 7 is prominent in the neural crest and its derivatives, including facial and branchial structures. nih.govbiologists.com Neural crest cells are multipotent cells that migrate to various parts of the embryo and contribute to the formation of diverse tissues, including bones and cartilages of the face and head. uevora.ptuba.ar G-Hox 7 expression is maintained in mesenchyme derived from the neural crest in the face, teeth, and branchial arches. biologists.com This indicates a significant role in the development and patterning of craniofacial structures.
Otocyst Expression
G-Hox 7 (Msx1) is expressed in the developing otocyst, the precursor of the inner ear. nih.govbiologists.comnih.gov Expression is observed in the dorsal portion of the otic cup and persists in the otocyst. nih.gov Msx1 expression has been found in various structures of the inner ear, including the endolymphatic apparatus, cristae, lagena, and macula neglecta, suggesting its involvement in the development of sensory organs within the inner ear. nih.govresearchgate.net
Heart Valves Expression
Expression of G-Hox 7 has also been detected in the developing valves of the embryonic heart. nih.govembopress.org The development of heart valves is a complex process involving the differentiation of mesenchymal cells. physiology.org The presence of G-Hox 7 expression in these structures suggests a potential role in cardiac morphogenesis.
Specificity in Developing Limb Buds (Anterior-Posterior Patterning)
Hox genes, including HoxA7 (or GHox-7 in chick), play fundamental roles in limb development and patterning. ncpsb.org.cnwikipedia.orggenecards.orgnih.gov Studies in the chick embryo have shown that GHox-7 is expressed at early stages of limb development in a temporal and spatial fashion consistent with its involvement in specifying anterior positional identity and/or responding to signals from the apical ectodermal ridge (AER). genecards.org The AER is a signaling center crucial for polarized proximodistal limb outgrowth. genecards.org
In situ hybridization analysis revealed that at stages 20-21 of chick limb development, when anterior-posterior (A-P) axis positional values are being specified, GHox-7 exhibits an asymmetric arc of expression. genecards.org This expression pattern extends from the anterior border of the limb bud to the mesenchymal cells directly subjacent to the AER. genecards.org The expression of GHox-7 in the subridge mesoderm suggests its involvement in limb outgrowth and proximodistal pattern formation. nih.gov
While posterior HoxD genes are expressed in a nested set centered on the Zone of Polarizing Activity (ZPA) at the posterior/distal tip of the developing limb bud and are polarized along the A-P axis of the late limb bud, HoxA genes, including HoxA7, have also been shown to be expressed in a spatially collinear manner in the limb bud. However, unlike the HoxD genes, HoxA genes are expressed in restricted domains along the proximodistal axis and are not polarized along the A-P axis of the late limb bud. Despite this, early expression patterns like that of GHox-7 do show A-P asymmetry. genecards.org
Regulatory Mechanisms of G-Hox 7 Gene Expression
The precise expression patterns of Hox genes are controlled by a combination of cis-regulatory elements, chromatin modifications, and the action of non-coding RNAs.
Transcriptional regulation of genes, including HoxA7, is critically controlled by the gene promoter and distal cis-regulatory elements (CREs) such as enhancers and silencers. These elements are regions of non-coding DNA that can be located upstream, downstream, or within introns of the genes they regulate, often at significant distances from the transcriptional start site. Enhancers typically activate transcription, while silencers reduce it.
Detailed analysis of Hoxa-7 promoter sequences in transgenic mice has identified DNA regions controlling different aspects of its expression, including the limits of expression boundaries and tissue restriction. A conserved enhancer element in the 5' flanking sequences of the murine Hoxa-7 gene has been identified as sufficient to establish an anterior boundary of expression during embryogenesis. This enhancer, conserved between human and mouse, is capable of directing an anterior boundary in transgenic mice. The regulation along the anterior-posterior axis is thought to involve the interaction of a series of distinct elements.
Chromatin structure plays a vital role in regulating Hox gene expression. Polycomb group (PcG) proteins are key epigenetic regulators that maintain repressive chromatin states and are involved in silencing target genes, including Hox genes. PcG proteins form complexes, primarily Polycomb Repressive Complex 1 (PRC1) and PRC2. PRC2 contains histone methyltransferases like Ezh2 that mediate the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. PRC1 can ubiquitinate histone H2A at lysine 119 and compact chromatin.
HoxA7 is a known target of Polycomb repression. Studies have shown that PcG proteins can function as transcriptional repressors of Hoxa7. In embryonic stem cells, Hox genes are often regulated by bivalent chromatin, characterized by the presence of both the repressive H3K27me3 mark and the permissive H3K4me3 mark, maintaining them in a poised state for rapid activation or stable silencing upon developmental signals. The deposition of PRC-mediated H3K27me3 marks at the transcription start site of genes like HoxA7 is indicative of Polycomb activity and repression.
The interplay between Polycomb and Trithorax group proteins (which generally maintain active chromatin states) is crucial for the precise regulation of Hox genes. For instance, the protein Psip1/Ledgf p75 has been shown to restrain Hox gene expression, including HoxA and HoxD loci, by recruiting both Mll (a Trithorax group protein) and Bmi1/Ctbp1 (Polycomb components), suggesting a mechanism that tunes gene expression through the recruitment of both activating and repressing factors.
Non-coding RNAs, such as microRNAs and long non-coding RNAs, can also influence Hox gene expression. The Lin28a/let-7 pathway has been shown to modulate the "Hox code" via Polycomb regulation during axial patterning in vertebrates. Lin28a is an RNA-binding protein that negatively regulates the biogenesis of the let-7 family of microRNAs. Let-7 microRNAs, in turn, can target the 3' UTR of target mRNAs, leading to translational repression or mRNA degradation.
Studies have demonstrated that the Lin28a/let-7 pathway is critical for vertebral specification and axial elongation. Accumulation of let-7 microRNAs in the absence of Lin28a can lead to the reduction of PRC1 occupancy at Hox cluster loci by targeting Cbx2, a component of PRC1. This suggests that Lin28a-mediated repression of let-7 biogenesis is required for Cbx2 expression and subsequent Hox gene repression by PcG genes. Aberrant induction of posterior Hox genes has been observed upon Lin28a loss, which could be rescued by knockdown of let-7.
Furthermore, specific long non-coding RNAs (lncRNAs) located within Hox clusters have been implicated in Hox gene regulation. For example, the lncRNA Mistral, located between Hoxa6 and Hoxa7, has been reported to activate Hoxa6 and Hoxa7 expression by recruiting the MLL1 complex to chromatin.
Consequences of G-Hox 7 Gene Misregulation
Precise regulation of HoxA7 expression is essential for normal development, and its misregulation can lead to developmental defects and contribute to various diseases, particularly cancer.
In the context of development, alterations in the precise settings of anterior boundaries of Hox gene expression due to ectopic expression or inactivation can cause homeotic transformations, where one body segment takes on the identity of another. wikipedia.org While this is a general principle for Hox genes, misregulation of HoxA7 specifically can impact processes where it is normally expressed, such as limb development and keratinocyte differentiation. ethz.chgenecards.org For instance, in keratinocytes, the HOXA7 protein represses the transcription of differentiation-specific genes during proliferation, and this repression must be overcome by differentiation signals for proper development. ethz.ch
Misexpression of Hox genes, including HOXA7, is frequently observed in various cancers and is associated with altered malignant potential. HOXA7 overexpression has been reported in several cancer types, including acute leukemia, esophageal squamous cell carcinoma (ESCC), and hepatocellular carcinoma (HCC).
In leukemia, inappropriate maintenance of Hox gene expression, particularly Hoxa7 and Hoxa9, is a feature of leukemias harboring mixed-lineage leukemia (MLL) mutations. While Hoxa7 deficiency did not prevent MLL-GAS7-mediated leukemogenesis in mice, it did affect disease latency, penetrance, and led to less mature cellular morphologies in the resulting leukemias, consistent with its role as a downstream target of MLL fusion proteins.
These findings highlight that the tightly controlled expression of the HoxA7 gene is crucial for normal developmental processes, and its dysregulation can contribute to the pathogenesis of diseases, particularly through promoting uncontrolled cell proliferation and affecting differentiation in cancer.
Table 1: Summary of Key Regulatory Mechanisms and Consequences of Misregulation
| Regulatory Mechanism/Consequence | Description | Associated Factors/Pathways |
| Cis-regulatory Elements | DNA sequences (enhancers, silencers) that control gene expression. | Conserved enhancer in 5' flanking region. |
| Chromatin Regulation | Modifications to chromatin structure affecting gene accessibility. | Polycomb Group (PcG) proteins, H3K27me3, PRC1, PRC2, Ezh2. |
| Non-coding RNA Interplay | Regulation by microRNAs and lncRNAs. | Lin28a/let-7 pathway, Cbx2, lncRNA Mistral. |
| Misregulation Consequences | Developmental defects (homeotic transformations), contribution to diseases. | Cancer (Leukemia, ESCC, HCC). |
Cellular and Developmental Functions of G Hox 7 Protein
Role in Body Plan Patterning and Positional Identity
Hox proteins are well-established as master regulators of anterior-posterior axis patterning and the specification of positional identity during embryonic development. ontosight.aiproteinatlas.orguniprot.orgwikipedia.orguniprot.orgnih.govresearchgate.netresearchgate.netbohrium.comfiveable.me They establish a "Hox code," where distinct combinations of expressed Hox genes provide cells with positional information, guiding the formation of appropriate structures in the correct locations along the body axis. fiveable.mempg.de The expression patterns of Hox genes are spatially and temporally regulated, with precise boundaries that are essential for proper body patterning. fiveable.mempg.de Misregulation or mutations in Hox genes can lead to homeotic transformations, where one body part adopts the identity of another. ontosight.aifiveable.me Hox7 paralogs contribute to this intricate system by influencing the identity and differentiation of cells within their specific expression domains along the anterior-posterior axis. proteinatlas.orguniprot.orguniprot.org
Contribution to Embryonic Organogenesis
Beyond their role in establishing the basic body plan, Hox proteins, including those in the Hox7 group, contribute significantly to the development of various organs. nih.govmdpi.combiologists.com This involves regulating cellular functions such as differentiation, proliferation, migration, and even cell death within developing tissues. mdpi.combiologists.com
Limb Development: Morphogenesis and Pattern Formation
Hox genes, particularly those in the HoxA and HoxD clusters, are crucial for vertebrate limb development, influencing both morphogenesis and pattern formation. researchgate.netbiologists.comehu.eus Hox-7 (mouse) and G-Hox 7 (chicken) are expressed in developing limb buds, with intense labeling observed in the distal region essential for limb morphogenesis. nih.govnih.gov Studies involving loss- and gain-of-function experiments in chick embryos have indicated that Hox6/7 genes play an instructive role in determining forelimb position, being sufficient to reprogram neck mesoderm into limb-forming mesoderm within a permissive domain established by Hox4/5 genes. elifesciences.org Hox proteins influence limb bud growth and are involved in regulating the maturation of skeletal elements. biologists.com Their precise spatial and temporal expression patterns contribute to the complex shaping and patterning of the developing limb. biologists.comehu.eus
Involvement in Heart Development
Expression of Hox-7 has been detected in the developing valves of the embryonic heart. nih.govnih.gov This suggests a specific role for Hox7 paralogs in the morphogenesis and proper formation of cardiac structures, although detailed mechanisms may vary between species and specific paralogs.
Potential Roles in other Organ Systems (e.g., Lungs, Gut, Mammary Gland, Vascular System)
Hox genes are expressed in a wide range of developing and adult organ systems, including the lungs, gut, mammary gland, and vascular system. ptglab.comaacrjournals.orgnih.govmdpi.comfrontiersin.orgbiorxiv.orgbiologists.com While the specific roles of Hox7 paralogs in all these systems are still being actively researched, the broader involvement of Hox genes in their development suggests potential contributions. For instance, Hox genes are implicated in the anterior-posterior patterning of the gastrointestinal tract. biorxiv.org HOXB7 has been reported to be expressed in the normal mammary gland and its overexpression is associated with breast cancer. aacrjournals.orgnih.gov Moreover, Hox proteins are involved in the regulation of muscle development and have roles in the vascular system. frontiersin.orgbiologists.com The precise function of Hox7 proteins in these diverse contexts likely involves complex interactions with other signaling pathways and transcription factors.
Modulation of Fundamental Cellular Processes
Hox proteins are not only involved in large-scale developmental patterning but also directly modulate fundamental cellular processes that underpin these events. ontosight.aiproteinatlas.orggenecards.orgassaygenie.comuniprot.orgresearchgate.netmdpi.combiologists.comnih.gov
Regulation of Cell Proliferation and Differentiation
HOX7 proteins play a significant role in modulating cell proliferation and differentiation, processes fundamental to development and tissue renewal. HOXB7, for instance, functions as a sequence-specific transcription factor involved in cell proliferation and differentiation. wikipedia.orggenecards.org Increased expression of HOXB7 has been associated with certain cancers, highlighting its potential impact on uncontrolled cell growth. wikipedia.orggenecards.orgnih.gov Studies have shown that HOXB7 can promote cancer cell proliferation and may serve as an independent prognostic factor in some cancers. nih.gov Downregulation of HOXB7 has been observed to inhibit proliferation in certain cancer cells, partly by suppressing signaling pathways like PI3K/Akt. nih.gov
Similarly, HOXA7 is involved in regulating cell proliferation. nih.govnih.gov Research indicates that HOXA7 can increase cell proliferation, potentially through the upregulation of epidermal growth factor receptor (EGFR) expression in specific cell types, such as human granulosa cells. nih.gov HOXA7 has also been shown to regulate the transition between cell-cycle phases to promote mitosis during proliferation. nih.gov In some contexts, HOXA7 represses the transcription of differentiation-specific genes during cell proliferation, with this repression being overcome by differentiation signals. wikipedia.org
The balance between proliferation and differentiation is tightly controlled by HOX proteins, and their aberrant expression can lead to developmental defects or disease states. frontiersin.orgnih.gov
Control of Cell Migration (e.g., Neuroblast Migration, Lateral Line Development)
Cell migration is a dynamic process essential for embryogenesis, tissue repair, and immune responses. HOX proteins, including those in the HOX7 paralog group, are known to influence cell migratory behaviors. frontiersin.orgnih.govbiologists.comfrontiersin.org While the search results did not provide specific details on the direct involvement of HOX7 in neuroblast migration or lateral line development as explicitly mentioned in the outline, general roles of HOX proteins in cell migration have been established. frontiersin.orgnih.govbiologists.comfrontiersin.org For example, HOXA7 has been implicated in modulating cell adhesive and migratory capacities during early differentiation. nih.gov HOXB7 is also generally involved in cell migration. assaygenie.com
Involvement in Programmed Cell Death (Apoptosis), particularly in Limb Morphogenesis
Programmed cell death, or apoptosis, is a critical process for sculpting tissues and organs during development, including limb morphogenesis. HOX proteins are known to participate in the regulation of apoptosis. frontiersin.orgbiologists.comfrontiersin.org While specific data detailing the involvement of HOX7 proteins in limb morphogenesis-related apoptosis was not prominently featured in the search results, the broader role of HOX proteins in controlling cell death is established. frontiersin.orgbiologists.comfrontiersin.org Studies on chick limb development have highlighted the role of signaling molecules like BMPs in controlling interdigital cell death, a process crucial for freeing the digits, and while not directly naming G-Hox 7, this illustrates the context where HOX genes are often involved in pattern formation requiring apoptosis. dntb.gov.ua
Impact on Cell Shape and Cell-to-Cell Communication
HOX proteins can influence cell shape and contribute to the complex processes of cell-to-cell communication. biologists.com While direct detailed mechanisms for HOX7 proteins in specifically controlling cell shape or comprehensive cell-to-cell communication pathways were not extensively detailed in the provided search results, the general function of HOX proteins as master transcriptional regulators implies their downstream effects on cellular architecture and intercellular signaling necessary for coordinated development. ontosight.aicellsignal.com Their role in regulating cell adhesion and migration also indirectly points to an impact on how cells interact and communicate within a tissue. frontiersin.orgnih.gov
Contributions to Muscle Development and Neuromuscular Circuit Establishment
HOX proteins play crucial roles in muscle development and the establishment of neuromuscular circuits, contributing to the precise connectivity between motor neurons and their target muscles. nih.govnih.govdntb.gov.uafrontiersin.orgresearchgate.netresearchgate.net Studies, particularly in vertebrates and model organisms like Drosophila, have demonstrated the requirement of HOX proteins at multiple stages of myogenesis. nih.govnih.govdntb.gov.uafrontiersin.orgresearchgate.net
In vertebrates, HOX proteins, including those in the HOX7 paralog group, contribute to the specification of motor neuron pools and their connectivity. For example, in chick brachial lateral motor columnar (LMC) neurons, HOX proteins, including HOX7, divide LMC into subdomains along the rostrocaudal axis. nih.gov Manipulating HOX protein levels in motor neurons can lead to corresponding changes in muscle connectivity, suggesting that HOX proteins confer different pool identities by regulating downstream transcription factors. nih.gov
Research in Drosophila has provided insights into the molecular mechanisms by which HOX proteins regulate muscle patterning and neuromuscular circuit establishment. nih.govresearchgate.netresearchgate.net While specific data on "G-Hox 7" (chicken MSX) in muscle development was not detailed, the broader context of HOX protein function in this area is well-established, involving the regulation of progenitor selection and the establishment of proper contacts between muscle cells and motor neurons. nih.govresearchgate.netresearchgate.net
Table 1: Key Cellular and Developmental Functions of HOX7 Proteins
| Cellular Process | Observed Function | Relevant HOX7 Protein(s) (Based on Search Results) |
| Cell Proliferation | Promotion of cell growth, regulation of cell cycle, association with increased proliferation in cancer. | HOXA7, HOXB7 wikipedia.orggenecards.orgnih.govnih.govnih.govnih.gov |
| Cell Differentiation | Involvement in cell fate decisions, regulation of differentiation-specific genes. | HOXA7, HOXB7 wikipedia.orggenecards.orgwikipedia.orgfrontiersin.orgnih.gov |
| Cell Migration | Influence on migratory capacities. | HOXA7, HOXB7 (General HOX function) assaygenie.comfrontiersin.orgnih.govnih.govbiologists.comfrontiersin.org |
| Programmed Cell Death (Apoptosis) | Participation in the regulation of apoptosis. | HOX proteins (General HOX function) frontiersin.orgbiologists.comfrontiersin.org |
| Cell Shape | Influence on cellular architecture (inferred from broader HOX functions). | HOX proteins (General HOX function) biologists.com |
| Cell-to-Cell Communication | Contribution to intercellular signaling (inferred from broader HOX functions). | HOX proteins (General HOX function) biologists.com |
| Muscle Development | Role in myogenesis and muscle patterning. | HOX7 (Vertebrates), HOX proteins (General) nih.govnih.govdntb.gov.uafrontiersin.orgresearchgate.netresearchgate.net |
| Neuromuscular Circuit Establishment | Contribution to motor neuron pool specification and connectivity. | HOX7 (Vertebrates), HOX proteins (General) nih.govnih.govdntb.gov.uafrontiersin.orgresearchgate.netresearchgate.net |
Table 2: Research Findings on HOXB7 and Cell Proliferation
| Study Focus | Key Finding | Source |
| HOXB7 expression and cancer | Increased expression associated with melanoma and ovarian carcinoma. wikipedia.orggenecards.org | wikipedia.orggenecards.org |
| HOXB7 and esophageal squamous cell carcinoma | Promotes cancer cell proliferation, potential prognostic factor. nih.gov | nih.gov |
| HOXB7 and hepatoma cells | Upregulates c-Myc and Slug via AKT pathway, promoting stem-like properties and EMT. nih.gov | nih.gov |
| HOXB7 and gastric cancer | Promotes proliferation, migration, and invasion via AKT and MAPK pathways. nih.gov | nih.gov |
| HOXB7 and osteosarcoma cells | Downregulation inhibits proliferation and tumorigenesis, partly via PI3K/Akt pathway suppression. nih.gov | nih.gov |
| HOXB7 and breast cancer cells | Inhibition of proliferation and invasion by HOXB7-S3. semanticscholar.org | semanticscholar.org |
Table 3: Research Findings on HOXA7 and Cell Proliferation/Differentiation
| Study Focus | Key Finding | Source |
| HOXA7 and human granulosa cells | Increases cell proliferation by up-regulation of EGFR expression. nih.gov | nih.gov |
| HOXA7 and keratinocyte differentiation | Represses transcription of differentiation-specific genes (e.g., transglutaminase type 1) during proliferation. wikipedia.org | wikipedia.org |
| HOXA7 expression during mitosis | Increased expression observed during mitosis in cultured granulosa cells. nih.gov | nih.gov |
| HOXA7 and cell adhesive/migratory capacities | Sustained expression disturbs regulation of these capacities during early differentiation. nih.gov | nih.gov |
Molecular Mechanisms of G Hox 7 Protein Action
DNA-Binding Specificity and Target Gene Regulation
The ability of G-Hox 7 protein to regulate specific sets of genes is fundamentally linked to its capacity to recognize and bind to distinct DNA sequences within the regulatory regions of these genes. This process is governed by the protein's homeodomain and is crucial for its role in development.
Mechanism of Homeodomain-DNA Interaction
The homeodomain, a highly conserved 60-amino acid motif, is the primary determinant of the this compound's DNA-binding activity. wikipedia.org This domain folds into a characteristic helix-turn-helix structure, which facilitates its interaction with the major groove of the DNA double helix. nih.gov While the homeodomain confers the ability to bind DNA, Hox proteins, in general, exhibit relatively low intrinsic binding specificity, recognizing short, AT-rich core sequences. nih.gov
The specificity of this interaction is not solely dependent on direct readout of the DNA sequence. Research on various Hox proteins has revealed that the conformation of the DNA molecule itself, particularly the shape of the minor groove, plays a significant role. nih.govcolumbia.edu It is proposed that specific residues within the Hox protein, including those in the N-terminal arm of the homeodomain, can recognize the topography of the minor groove, contributing to the selective binding of the protein to its target sites. nih.govcolumbia.edu This mechanism of recognizing DNA shape, in addition to sequence, is a critical factor in distinguishing between potential binding sites within the genome. nih.gov
Activation and Repression of Downstream Target Genes
Upon binding to the regulatory elements of its target genes, the this compound can function as either a transcriptional activator or a repressor. wikipedia.org The outcome of this regulation is context-dependent and is influenced by a variety of factors, including the specific chromatin environment, the presence of other transcription factors, and the recruitment of co-activator or co-repressor complexes. researchgate.netcolumbia.edu
The same this compound can activate one target gene while repressing another. wikipedia.org For instance, in some cellular contexts, the binding of G-Hox 7 may facilitate the recruitment of the basal transcription machinery, leading to gene activation. In other contexts, it may recruit repressive complexes that modify chromatin structure, making it less accessible for transcription and thereby silencing gene expression. columbia.edu The decision to activate or repress is often dictated by the "collaborators," which are other transcription factors that bind to the same cis-regulatory element. nih.gov
Furthermore, some Hox proteins have been shown to regulate target genes in the absence of cofactors, a process that may involve the accumulation of multiple low-affinity monomer binding sites within a regulatory element to achieve robust repression. biologists.com
Identification and Characterization of this compound Target Genes and Gene Regulatory Networks
Identifying the direct downstream targets of the this compound is essential for understanding the gene regulatory networks that drive developmental processes. These networks are intricate, with G-Hox 7 regulating a cascade of other genes, including those encoding other transcription factors, signaling molecules, and structural proteins. nih.govnih.govresearchgate.net
A well-studied example of a Hox target gene in Drosophila is shavenbaby (svb), which is involved in trichome development. wikipedia.org The regulation of svb is complex, involving multiple signaling pathways and direct input from Hox proteins. wikipedia.org The identification of such target genes and the dissection of their regulatory elements provide insights into how Hox proteins achieve specificity and execute their developmental functions. The table below summarizes examples of potential downstream target genes and their functions, based on known targets of the broader Hox family.
| Target Gene Category | Example(s) | Function in Development |
| Transcription Factors | Distal-less (Dll) | Appendage development |
| engrailed (en) | Segment polarity | |
| Signaling Molecules | decapentaplegic (dpp) | Morphogen signaling |
| wingless (wg) | Cell-cell communication | |
| Cell Adhesion Molecules | Cadherins, Integrins | Tissue morphogenesis and cell migration |
| Apoptosis Regulators | reaper (rpr) | Programmed cell death |
Protein-Protein Interactions and Cofactor Dependency
The functional specificity of the this compound is greatly enhanced through its interaction with other proteins, particularly cofactors that modulate its DNA-binding properties and regulatory activity. wikipedia.org
Interaction with TALE Homeodomain Proteins (e.g., Exd/Pbx, Meis) and Formation of Cooperative Complexes
A critical class of Hox cofactors are the Three Amino Acid Loop Extension (TALE) homeodomain proteins, which include Extradenticle (Exd) in Drosophila and its vertebrate homologs, the Pbx proteins, as well as Homothorax (Hth) and its vertebrate counterparts, the Meis proteins. nih.govnih.gov
G-Hox 7, like many other Hox proteins, is thought to form cooperative complexes with these TALE proteins. nih.govnih.gov The interaction between Hox proteins and Exd/Pbx is often mediated by a short, conserved motif N-terminal to the homeodomain, known as the hexapeptide (HX) or YPWM motif. nih.govfrontiersin.org This interaction helps to stabilize the binding of the Hox-Exd/Pbx heterodimer to DNA. nih.gov
Furthermore, Exd/Pbx can form a heterodimer with Hth/Meis, and this complex can then associate with a Hox protein to form a trimeric complex (Hox-Exd/Pbx-Hth/Meis) on the DNA. nih.govbiologists.com The formation of these trimeric complexes is crucial for the regulation of many Hox target genes. nih.govbiologists.com The interaction with Hth/Meis is also important for the nuclear localization of Exd/Pbx. sdbonline.org
| Interacting Protein | Family | Role in Complex Formation |
| Exd/Pbx | TALE | Forms heterodimers with G-Hox 7, enhancing DNA binding. |
| Meis/Hth | TALE | Forms heterodimers with Exd/Pbx and participates in trimeric complexes with G-Hox 7. Essential for nuclear localization of Exd/Pbx. |
Role of Cofactors in Enhancing DNA Binding Specificity and Functional Diversity
The interaction with TALE cofactors significantly increases the DNA-binding specificity of Hox proteins. nih.govnih.gov By forming heterodimeric or trimeric complexes, the composite DNA-binding surface recognizes a longer and more specific DNA sequence than the Hox protein alone. This cooperative binding allows for the discrimination between a vast number of potential low-affinity binding sites in the genome, ensuring that G-Hox 7 regulates the correct set of target genes. researchgate.net
The presence of cofactors can also unmask "latent specificity" within the Hox protein, revealing DNA-binding preferences that are not observed when the Hox protein binds as a monomer. nih.govresearchgate.net This cofactor-dependent specificity is a key mechanism for generating the diverse functions of different Hox proteins, even though their homeodomains are very similar. nih.gov The combinatorial use of different cofactors in different cell types allows a single Hox protein like G-Hox 7 to perform a wide array of functions during development. nih.gov
Post-Translational Regulation of this compound Activity
Phosphorylation and Other Modifications Affecting Activity and Stability
Post-translational modifications (PTMs) are critical for regulating the function of Hox proteins. nih.govehu.eus Although this area of Hox biology is still being fully explored, evidence shows that modifications like phosphorylation, acetylation, and glycosylation play significant roles. wikipedia.orgnih.gov
Phosphorylation: This is a key PTM for regulating Hox protein activity. nih.gov
Protein Kinase C (PKC): Phosphorylation of HOXA9 by PKC at specific residues (S204 and T205) has been shown to increase the stability of the HOXA9/PBX/DNA complex. nih.gov Many Hox proteins contain consensus sites for PKC, suggesting this could be a widespread regulatory mechanism affecting DNA binding or stability. nih.gov
Protein Kinase A (PKA): Many Hox proteins also have consensus sites for PKA, often located near the domain that mediates interaction with cofactors, indicating a potential role for PKA in modulating these crucial partnerships. nih.gov
These modifications allow for dynamic control over Hox protein function in response to various intracellular signals. wikipedia.orgnih.gov
Protein Degradation Pathways (e.g., Ubiquitination)
The stability and turnover of Hox proteins are controlled by protein degradation pathways, primarily the ubiquitin-proteasome system. biologists.comresearchgate.net This system involves the tagging of proteins with ubiquitin molecules, marking them for destruction by the 26S proteasome. qiagen.com This process is essential for regulating the levels of short-lived and regulatory proteins, including transcription factors like Hox proteins. qiagen.com
Hox proteins are involved with the ubiquitin-proteasome system in two main ways:
As Regulators: Some Hox proteins can control the degradation of other proteins by interacting with components of the E3 ubiquitin ligase complexes. For instance, HOXB13 facilitates the degradation of Cyclin D1, and HOXC10 interacts with a core subunit of the anaphase-promoting complex (APC), a major E3 ubiquitin ligase. biologists.com
As Targets: Hox proteins themselves are subject to proteasomal degradation. The E3 ubiquitin ligase RCHY1, for example, is involved in a feedback loop where the HOXA2 protein interacts with it and promotes its decay, while HOXA2 itself is also degraded via the proteasome. biologists.com
This regulation ensures that Hox protein levels are precisely controlled, which is critical for normal development. biologists.com
Intracellular Localization and its Regulation of this compound Function
The function of Hox proteins is intrinsically linked to their location within the cell. nih.govnih.gov As transcription factors, their primary site of action is the nucleus, where they bind to DNA and regulate gene expression. nih.govnih.gov However, the regulation of their activity is not static and involves dynamic changes in their intracellular distribution. nih.gov
The localization of Hox proteins can be specific to certain cell types and developmental stages. nih.gov For example, HOXA7 exhibits a dynamic pattern of intracellular redistribution during the process of human ovarian folliculogenesis, being absent in immature follicles and present in more mature ones. nih.gov This suggests that controlling the nuclear access of Hox proteins is a key mechanism for regulating their activity in a context-dependent manner. nih.gov
While the transcriptional roles of Hox proteins occur in the nucleus, some have been found in the cytoplasm, where they may be involved in non-transcriptional functions such as modulating cell signaling or controlling mRNA translation. nih.govbiologists.com The mechanisms governing this nucleocytoplasmic shuttling are a critical layer of Hox protein regulation. nih.gov
Crosstalk with Signaling Pathways
Hox gene expression and protein function are integrated with major cellular signaling pathways. biologists.com This crosstalk is essential for coordinating the complex processes of development. Pathways activated by Wnts, retinoic acid, and fibroblast growth factors (FGFs) are known to be key upstream regulators of Hox gene activation. biologists.com
Wnt/β-catenin Pathway Interactions
The Wnt/β-catenin signaling pathway, a cornerstone of developmental biology, has significant interactions with Hox proteins. researchgate.net In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex". nih.govfrontiersin.org When a Wnt ligand binds its receptor, this complex is inhibited, allowing β-catenin to accumulate, enter the nucleus, and activate target gene transcription. nih.govnih.gov
Several Hox proteins are directly involved in modulating or mediating the effects of this pathway. researchgate.net
Signaling through Wnt Receptors: Proteins such as HOXB5 and HOXB13 are known to signal through the Wnt receptor, integrating Hox function directly with this pathway. researchgate.net
Initiating Cellular Processes: The interaction between Hox proteins and the Wnt/β-catenin pathway can initiate complex cellular programs like the epithelial-mesenchymal transition (EMT), a process crucial for development and implicated in cancer metastasis. researchgate.net
This interplay ensures that the expression and function of Hox proteins are coordinated with the broader signaling environment of the cell, allowing for precise control of developmental outcomes. biologists.comresearchgate.net
TGF-β Signaling Pathway Modulation
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Research has demonstrated that HOXB7 directly activates this pathway, contributing to a more aggressive tumor phenotype. nih.gov
The primary mechanism of this modulation involves the direct transcriptional regulation of TGF-β ligands by HOXB7. Studies have shown that HOXB7 binds to the promoter region of the TGFβ2 gene, activating its transcription and leading to increased expression and secretion of the TGFβ2 protein. nih.govaacrjournals.org This interaction is facilitated by the homeodomain of the HOXB7 protein, which recognizes and binds to specific consensus sequences (containing ATTA/TAAT motifs) within the target gene's promoter. aacrjournals.org
Once secreted, TGFβ2 binds to its receptors on the cell surface, initiating the canonical SMAD-dependent signaling cascade. This leads to the phosphorylation and activation of the downstream effector SMAD3. nih.gov Activated SMAD3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of various target genes involved in processes like cell motility and invasion. nih.gov Evidence from breast cancer models shows a significant correlation between the expression of HOXB7 and TGFβ2, linking this axis to advanced tumor progression and the recruitment of M2-type tumor-associated macrophages, which further support a pro-metastatic microenvironment. nih.gov
Table 1: Potential HOXB7 Binding Sites in the TGFβ2 Promoter
Analysis of the proximal 1.5 Kb of the TGFβ2 5' flanking region has identified multiple potential binding sites for the HOXB7 transcription factor. aacrjournals.org
| Binding Site Motif | Significance |
|---|---|
| ATTA/TAAT Consensus Sequence | HOX proteins, including HOXB7, recognize and bind to DNA motifs containing this core sequence. aacrjournals.org |
| Multiple Potential Sites (10 identified) | The presence of numerous potential binding sites within the promoter region suggests a strong and direct regulatory control over TGFβ2 transcription by HOXB7. aacrjournals.org |
RAS/MAPK Pathway Involvement
The RAS/MAPK (Mitogen-Activated Protein Kinase) pathway is a central signaling cascade that transduces signals from extracellular growth factors to regulate cell proliferation, differentiation, and survival. nih.gov Its aberrant activation is a hallmark of many cancers. HOXB7 has been shown to activate the RAS/MAPK pathway through several distinct, yet potentially interconnected, mechanisms.
One well-documented mechanism involves the upregulation of growth factors that act as upstream activators of the pathway. Specifically, HOXB7 can directly bind to the promoter of the basic fibroblast growth factor (bFGF, also known as FGF2) gene, inducing its transcription and secretion. nih.govoncotarget.com The secreted bFGF then binds to its receptor (FGFR), triggering the RAS-RAF-MEK-ERK signaling cascade. nih.gov
Another mechanism involves the direct regulation of components within the EGFR signaling axis. HOXB7 has been shown to bind directly to the promoter of the Epidermal Growth Factor Receptor (EGFR) gene, enhancing its transcriptional activity. pnas.org Concurrently, HOXB7 can increase the expression of EGFR ligands such as TGF-α and Heparin-binding EGF-like growth factor (HB-EGF). pnas.org This dual action leads to a potent, autocrine activation of EGFR, which is a primary upstream initiator of RAS and the subsequent MAPK cascade. This specific mechanism has been strongly linked to the development of tamoxifen (B1202) resistance in breast cancer. pnas.org
Furthermore, some studies indicate that HOXB7 may influence the expression of RAS isoforms themselves. Global gene expression profiling has suggested that HOXB7 can upregulate HRAS, which contributes to the phosphorylation and activation of ERK1/2, the final kinases in the MAPK cascade. nih.gov Silencing HOXB7 consistently leads to a reduction in the levels of phosphorylated ERK (p-ERK), confirming its role as a positive regulator of the pathway. nih.gov
Table 2: Mechanisms of HOXB7-Mediated RAS/MAPK Pathway Activation
| Mechanism | Key Target Molecule(s) | Cellular Outcome | Cancer Context |
|---|---|---|---|
| Induction of Growth Factor Secretion | bFGF (FGF2) | Enhanced proliferation, migration, and invasion. nih.govoncotarget.com | Hepatocellular Carcinoma nih.govoncotarget.com |
| Transcriptional Upregulation of EGFR Axis | EGFR, TGF-α, HB-EGF | Increased cell survival and therapeutic resistance. pnas.org | Breast Cancer pnas.org |
| Modulation of RAS Isoform Expression | HRAS | Increased ERK1/2 phosphorylation and cell invasiveness. nih.gov | Pancreatic Cancer nih.gov |
| Activation of p38α/ERK | p38α, ERK | Enhanced migration and invasion. nih.gov | Gastric Cancer nih.gov |
Other Relevant Signaling Cascades
Beyond the TGF-β and RAS/MAPK pathways, HOXB7 interacts with other critical signaling networks that are vital for tumor progression.
Wnt/β-catenin Pathway: Several studies have established a clear link between HOXB7 and the activation of the Wnt/β-catenin signaling pathway. europeanreview.orgnih.govnih.gov This pathway is crucial for embryogenesis and its dysregulation is a key event in the initiation and progression of numerous cancers. HOXB7 appears to promote the malignant progression of tumors like glioma by upregulating key proteins in the Wnt cascade. europeanreview.orgnih.gov Knockdown of HOXB7 results in a marked reduction in the expression of β-catenin and its downstream transcriptional targets, such as C-MYC, CTNNB1, and SOX4, thereby inhibiting tumor cell proliferation and invasion. europeanreview.org
PI3K/AKT Pathway: The PI3K/AKT pathway is a major signaling route that promotes cell survival and growth. Evidence indicates that HOXB7 can also activate this pathway. nih.gov In gastric cancer and hepatocellular carcinoma, HOXB7 expression leads to the activation of AKT. nih.govnih.gov This activation contributes to the pro-proliferative and anti-apoptotic functions of HOXB7. The activation of both the MAPK and AKT pathways by HOXB7 suggests it acts as a high-level regulator that can simultaneously engage multiple oncogenic signaling arms to promote tumorigenesis. nih.gov
FGF Signaling: As noted previously, HOXB7 directly upregulates the expression of bFGF. nih.govoncotarget.com This not only activates the downstream RAS/MAPK pathway but also signifies a direct modulation of the broader FGF signaling axis. The FGF pathway itself is a complex network that governs a multitude of cellular processes, including angiogenesis, cell migration, and differentiation. frontiersin.org By controlling the availability of a key FGF ligand, HOXB7 can profoundly influence the tumor microenvironment and metastatic potential.
Table 3: Summary of Other Signaling Cascades Modulated by HOXB7
| Signaling Pathway | Mechanism of HOXB7 Action | Functional Consequence |
|---|---|---|
| Wnt/β-catenin | Upregulates expression of key pathway proteins (e.g., β-catenin, C-MYC). europeanreview.org | Promotes proliferation, invasion, and metastasis. europeanreview.orgnih.gov |
| PI3K/AKT | Leads to activation of AKT. nih.gov | Enhances cell proliferation and survival. nih.gov |
| FGF Signaling | Directly binds to the bFGF promoter, increasing its expression and secretion. nih.govoncotarget.com | Stimulates angiogenesis, cell proliferation, and activates downstream pathways like MAPK/ERK. nih.gov |
Evolutionary Dynamics of Hox 7 Proteins
Conservation of Hox Gene Clusters and Protein Sequences across Metazoa
Hox gene clusters are a remarkably conserved feature throughout the Metazoa, the animal kingdom. wikipedia.org This conservation is evident in both the genomic organization of the genes and the amino acid sequences of the proteins they encode. wikipedia.org The clustered arrangement of Hox genes is not merely a physical linkage but has functional significance, as the order of genes on the chromosome often corresponds to the spatial and temporal order of their expression along the developing embryo's anterior-posterior axis, a phenomenon known as colinearity. fiveable.menih.gov
The conservation of Hox 7 extends beyond vertebrates. Sequence similarity-based approaches have identified Hox 7 as one of the ancestral forms of central Hox proteins, with conserved sequence-similarity groups present throughout all bilaterian clades. wikipedia.orgmdpi.com This suggests that a prototypic Hox gene cluster, containing at least seven different Hox genes including a Hox 7 ancestor, was present in the common ancestor of all bilaterian animals. wikipedia.org
Duplication and Divergence Events in Hox Gene Evolution
The evolution of the Hox gene family has been significantly shaped by gene and genome duplication events, followed by periods of gene loss and functional divergence. nih.govoup.comnih.gov The ancestral single Hox gene cluster underwent tandem duplications to give rise to a more extensive cluster in the common ancestor of bilaterians. nih.govwikipedia.org
In the vertebrate lineage, two rounds of whole-genome duplication (the 2R hypothesis) early in evolution led to the formation of four Hox gene clusters (HoxA, HoxB, HoxC, and HoxD). mdpi.comoup.com This resulted in multiple copies of each ancestral Hox gene, known as paralogs. However, subsequent gene loss has led to variations in the complement of Hox genes across different vertebrate lineages. nih.govoup.com Mammals, for instance, possess two Hox 7 genes, Hoxa-7 and Hoxb-7. oup.com In contrast, some fish species appear to have only a single Hox 7 gene, and it is even suggested that the pufferfish (Fugu rubripes) may lack Hox 7 genes altogether. escholarship.orgoup.comnih.gov
Following duplication, paralogous Hox 7 genes have undergone functional divergence. oup.com Studies have shown that variable selective pressures have acted on Hox 7 genes in different evolutionary lineages, with episodes of positive selection occurring after gene duplications. oup.com This suggests that while one copy may have retained the ancestral function, other copies were free to evolve new roles. This process of duplication and divergence provides a rich source of genetic novelty for the evolution of new morphological features. nih.gov
Functional Conservation and Divergence of Hox 7 Homologs
Despite the divergence following gene duplication, the fundamental function of Hox 7 proteins in anterior-posterior patterning appears to be deeply conserved. nih.govnih.gov Cross-species functional analyses, where a Hox gene from one species is expressed in another, have demonstrated a remarkable degree of functional conservation over hundreds of millions of years of evolution. nih.govsciencedaily.com
However, subtle changes in the protein sequence outside the highly conserved homeodomain can lead to significant functional diversification. sciencedaily.comfrontiersin.org For example, changes in the N-terminal region of Hox 7 paralogs have been identified as being determinant in their functional diversification, while the homeodomain has largely conserved its function. oup.com These modifications can alter the interaction of Hox proteins with cofactors, such as PBC and Meis proteins, which in turn modulates their DNA-binding specificity and regulatory output. frontiersin.orgbiologists.com
The case of the Hoxa7a gene in teleost fish provides a clear example of functional divergence and loss. While Hoxa7a is a functional gene necessary for proper skeletal development in striped bass and tilapia, it exists as a pseudogene in the pufferfish lineage, indicating a loss of its ancestral function in this species. openaccesspub.org
Role of Hox 7 Proteins in the Evolution of Animal Body Plans
Changes in the expression patterns and functions of Hox genes, including Hox 7, are strongly correlated with major evolutionary transitions in animal body plans. fiveable.menih.govnih.govroyalsocietypublishing.orgberkeley.edu The differential deployment of Hox genes between segments of the body provides a molecular basis for the diversity of segmental identities. nih.govroyalsocietypublishing.org
In arthropods, for example, the expression of Hox 7 is associated with the development of maxillopeds, a type of modified appendage. wikipedia.org Shifts in the expression domains of Hox genes can lead to homeotic transformations, where one body part is transformed into the likeness of another. fiveable.me The evolution of novel body plans is thought to be driven, in large part, by evolutionary variations in the cis-regulatory elements that control Hox gene expression. nih.gov
The duplication of Hox clusters in vertebrates is thought to have provided the genetic toolkit for the evolution of more complex body plans. fiveable.menih.gov The subfunctionalization and neofunctionalization of duplicated Hox 7 genes would have allowed for more precise and complex regulation of developmental processes, contributing to the evolution of vertebrate-specific structures. oup.com
Classification Schemes for Hox Proteins (Phylogenetic, Synteny-based, Sequence Similarity)
The classification of Hox proteins is essential for understanding their evolutionary relationships and predicting functional equivalency across different species. nih.govresearchgate.net Three primary schemes are used for this purpose:
Phylogenetic-based classification: This method infers the evolutionary history of Hox proteins based on sequence similarities, typically of the conserved homeodomain. nih.govresearchgate.net However, this approach can be limited in resolving the relationships between proteins with nearly identical homeodomains but distinct biological functions. nih.govresearchgate.net
Synteny-based classification: This scheme utilizes the relative location of Hox genes on the chromosome to classify them. nih.govresearchgate.net The conserved order of genes within the Hox cluster (synteny) can provide clues about their evolutionary relationships. nih.govresearchgate.net
These classification schemes can sometimes provide conflicting information, particularly for the central class of Hox proteins that includes Hox 7. wikipedia.org A combined approach, integrating phylogenetic inference with protein sequence data, often provides a more robust classification. wikipedia.org
| Classification Scheme | Basis of Classification | Application to Hox 7 |
| Phylogenetic-based | Inferred evolutionary history based on homeodomain sequence similarity. nih.govresearchgate.net | Groups Hox 7 with other central Hox proteins (Hox6, Hox8) and their Drosophila counterparts (ANTP, UBX, ABD-A). nih.gov |
| Synteny-based | Relative position of the gene within the Hox cluster. nih.govresearchgate.net | Assigns Hox 7 as the vertebrate equivalent of the Drosophila gene Ultrabithorax (Ubx). nih.gov |
| Sequence similarity-based | Overall protein sequence similarity. wikipedia.orgmdpi.com | Identifies Hox 7 and Drosophila Antp as representing ancestral forms of central Hox proteins. wikipedia.orgmdpi.com |
Advanced Research Methodologies and Experimental Models in G Hox 7 Protein Studies
Molecular and Cellular Assays
To complement in vivo genetic studies, a variety of molecular and cellular assays are employed to analyze the expression patterns and transcriptional activity of G-Hox 7. These assays provide a more detailed picture of where and when the gene is active and how it functions at a molecular level.
In situ hybridization is a powerful technique used to visualize the spatial and temporal expression patterns of a specific mRNA transcript within an organism or tissue. Numerous studies have utilized this method to map the expression of G-Hox 7 (Msx1) during embryonic development. These analyses have revealed that G-Hox 7 is expressed in a highly dynamic and specific manner in various developing structures. nih.govnih.gov
During chick limb development, in situ hybridization has shown that GHox-7 mRNA is expressed in the mesoderm underlying the AER. nih.gov In mouse embryos, Msx1 transcripts are detected in the developing craniofacial complex, including the neural crest ectomesenchyme, which is crucial for the formation of the skull and face. nih.gov Furthermore, expression has been observed in the developing heart, specifically in non-myocardial cells involved in septation and valve formation. nih.gov
Immunohistochemistry, which uses antibodies to detect the presence and location of specific proteins in tissue sections, complements in situ hybridization by providing information on the localization of the G-Hox 7 protein itself. This technique allows researchers to determine if the protein is localized to the nucleus, cytoplasm, or extracellular space, which can provide clues about its function. For transcription factors like G-Hox 7, nuclear localization is expected, and immunohistochemistry can confirm this and map its distribution at the protein level.
| Organism | Developmental Stage | Location of Expression | Associated Developmental Process | Reference |
|---|---|---|---|---|
| Chick | Embryonic Limb Bud | Mesoderm subjacent to the Apical Ectodermal Ridge (AER) | Limb outgrowth and patterning | nih.gov |
| Mouse | Embryonic Craniofacial Development | Neural crest-derived ectomesenchyme of the facial processes | Craniofacial morphogenesis | nih.gov |
| Chick | Embryonic Heart Development | Endocardial cushions of the atrioventricular canal and outflow tract | Cardiac septation and valve formation | nih.gov |
| Mouse | Embryonic Tooth Development | Dental mesenchyme | Odontogenesis | nih.gov |
Reporter gene assays are a common method for studying the transcriptional regulation of a gene of interest. nih.govdntb.gov.ua In these assays, the promoter region of the gene being studied (in this case, the G-Hox 7 promoter) is cloned upstream of a "reporter" gene that encodes an easily detectable protein, such as luciferase. This construct is then introduced into cells, and the activity of the reporter protein is measured. An increase or decrease in reporter activity reflects a change in the transcriptional activity of the promoter.
This approach has been used to identify factors that regulate the expression of Msx1. For example, a luciferase reporter assay was employed to demonstrate that the transcription factor Pax9 can activate the Msx1 promoter. researchgate.net In these experiments, co-transfection of a Pax9 expression vector with an Msx1 promoter-luciferase construct into cells resulted in a significant increase in luciferase activity, indicating that Pax9 upregulates Msx1 transcription. researchgate.net Such assays are invaluable for dissecting the regulatory networks that control G-Hox 7 expression during development. Furthermore, techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) have been used to identify the direct downstream target genes of the Msx1 protein, providing a broader view of its transcriptional regulatory network. iapdworld.orgnih.gov
Protein-Protein Interaction Mapping (e.g., Yeast Two-Hybrid, Co-Immunoprecipitation, Proteome-wide Interactomic Searches)
Understanding the function of this compound requires not only identifying its DNA targets but also characterizing its protein interaction partners. Several high-throughput and targeted methods are employed to map these protein-protein interactions (PPIs).
Yeast Two-Hybrid (Y2H) screens are a genetic method used to discover binary protein-protein interactions. researchgate.netnih.gov The system relies on the reconstitution of a functional transcription factor when a "bait" protein (e.g., G-Hox 7) fused to a DNA-binding domain interacts with a "prey" protein fused to a transcriptional activation domain. springernature.com This technique is particularly useful for screening large libraries of potential interacting partners. researchgate.netnih.gov However, Y2H screens are prone to false positives and negatives, and interactions identified in yeast require validation in a more physiologically relevant context. nih.gov
Co-Immunoprecipitation (Co-IP) is a widely used antibody-based technique to identify and validate protein-protein interactions in vivo. nih.gov In this method, an antibody targeting the this compound is used to pull it out of a cell lysate. Any proteins that are bound to G-Hox 7 will be co-precipitated and can then be identified by techniques such as mass spectrometry. Co-IP provides evidence for interactions occurring within the cellular environment. springernature.com
Proteome-wide interactomic searches represent a more recent and comprehensive approach to mapping PPIs. These studies often utilize techniques like affinity purification coupled with mass spectrometry (AP-MS) to identify interaction networks on a large scale. Such searches involving human and Drosophila HOX proteins have revealed a vast and diverse repertoire of interacting partners. nih.gov These interactors are not limited to other transcription factors but also include proteins involved in a wide array of cellular processes like cell trafficking, signal transduction, and post-translational modifications. nih.gov A live-cell protein-fragment complementation assay (PCA) has also been developed for the ORFeome-wide probing of human HOX interactomes, allowing for the screening of interactions in a living cell context. nih.gov This approach has highlighted that while HOX proteins interact with a common set of transcription factors, they also have a high propensity to bind to non-transcription factor proteins in a more HOX-specific manner. nih.gov
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Yeast Two-Hybrid (Y2H) | Genetic method detecting binary interactions by reconstituting a transcription factor in yeast. researchgate.netspringernature.com | Suitable for high-throughput screening of large libraries. nih.gov | High rates of false positives/negatives; interactions occur in a non-native environment. nih.gov |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein and its binding partners from a cell lysate. nih.gov | Detects interactions in a near-physiological context; can identify stable complexes. | May miss transient or weak interactions; dependent on antibody specificity. |
| Proteome-wide Interactomics (e.g., AP-MS, PCA) | Large-scale identification of protein interaction networks using methods like affinity purification-mass spectrometry or protein-fragment complementation assays. nih.govnih.gov | Provides a global view of the interactome; can be performed in living cells (PCA). nih.gov | Can be technically complex; may identify indirect interactions. |
Live Imaging and Time-lapse Microscopy for Cellular Dynamics
Live-cell imaging and time-lapse microscopy are indispensable tools for studying the dynamic behavior of proteins within their native cellular environment. pnnl.gov These techniques allow researchers to visualize the localization, movement, and interactions of proteins like G-Hox 7 in real-time, providing insights that are unobtainable from static analyses of fixed cells. pnnl.govresearchgate.net
A common approach involves tagging the protein of interest, such as G-Hox 7, with a fluorescent marker like Green Fluorescent Protein (GFP) or its variants. einsteinmed.edu The expression of this fusion protein in living cells allows for its direct visualization using fluorescence microscopy. Time-lapse microscopy, which involves capturing images at regular intervals over a period of time, can then reveal dynamic processes such as changes in the subcellular localization of the protein during different phases of the cell cycle or in response to external stimuli. pnas.org
Advanced imaging techniques can provide quantitative data on protein dynamics. For example, Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the mobility and diffusion rates of G-Hox 7 within cellular compartments like the nucleus. nih.gov In a FRAP experiment, a specific region of the cell is photobleached, and the rate at which fluorescence recovers in that region is monitored, providing information on the protein's movement. nih.gov Conversely, Fluorescence Loss in Photobleaching (FLIP) can assess the connectivity between different cellular compartments by repeatedly bleaching one area and observing the loss of fluorescence in another. nih.gov
These methods are crucial for understanding how this compound activity is regulated. For instance, the translocation of a transcription factor from the cytoplasm to the nucleus is a key regulatory step, and this can be directly visualized with live imaging. nih.gov Furthermore, techniques like Förster Resonance Energy Transfer (FRET) and Bimolecular Fluorescence Complementation (BiFC) can be adapted for live-cell imaging to visualize protein-protein interactions in real-time, confirming and extending the findings from methods like Y2H and Co-IP. nih.gov
Model Organisms Utilized in G-Hox 7 and Hox Protein Research
The study of G-Hox 7 and the broader Hox protein family has been greatly advanced by the use of various model organisms. These models allow for in vivo investigation of gene function, regulation, and evolutionary conservation in a developmental context that cannot be replicated in vitro.
Avian Models (Chick Embryo)
The chick embryo (Gallus gallus) is a classical and highly valuable model system in developmental biology, particularly for studying Hox gene function in limb development. biologists.com The accessibility of the embryo within the egg allows for direct observation and experimental manipulation, such as tissue grafting and gene misexpression, throughout development. wikipedia.org
The chicken cognate of the mouse Hox-7.1 gene, designated GHox-7, was isolated from a chick limb bud cDNA library. nih.gov In situ hybridization studies revealed that GHox-7 is expressed in the limb bud mesoderm in a specific temporal and spatial pattern. nih.gov Its expression pattern is consistent with a role in specifying anterior positional identity and in the cellular response to signals from the apical ectodermal ridge (AER), which is crucial for proximodistal limb outgrowth. nih.gov Furthermore, comprehensive analyses of 23 different Hox genes in the chick limb have provided a detailed reference for their complex and dynamic expression patterns, which are often more intricate than simple nested domains. biologists.comnih.gov These studies have also shown that the regulation of Hox genes in the limb is controlled by key signaling centers. nih.gov
Drosophila melanogaster
The fruit fly, Drosophila melanogaster, is a cornerstone of genetics and developmental biology, and it was in this organism that homeotic genes were first discovered. biologists.com Drosophila possesses a single split cluster of Hox genes, which provides a simpler genetic system compared to the four clusters found in most vertebrates. nih.gov Studies in Drosophila have been fundamental to understanding the principles of Hox gene organization, colinearity, and their role in specifying segmental identity along the anterior-posterior axis. biologists.comnih.gov
The vertebrate G-Hox 7 gene is part of a family of homeobox genes that are highly similar to the Drosophila msh (muscle segment homeobox) gene. nih.gov Research in Drosophila has provided significant insights into the molecular mechanisms of Hox protein function, including their interaction with cofactors like Extradenticle (Exd) and Homothorax (Hth) to regulate downstream target genes. nih.gov The powerful genetic tools available in Drosophila, such as the ability to create specific mutations and drive targeted gene expression, have been instrumental in dissecting the regulatory networks controlled by Hox proteins during processes like muscle and nervous system development. nih.govnih.gov
Murine Models
The mouse (Mus musculus) is a premier mammalian model organism for studying gene function due to its genetic and physiological similarities to humans. pnas.org The development of gene targeting technologies, such as knockout and knock-in models, has allowed for precise investigation of the in vivo roles of specific Hox genes. nih.gov
Studies on the murine homolog of G-Hox 7, Hox-7.1 (also known as Msx1), have been crucial in elucidating its function in craniofacial and limb development. nih.gov In situ hybridization has detailed the expression patterns of Hox-7 in the developing murine cranium, nervous system, and facial structures, associating it with mesenchymal-epithelial interactions and neural crest cell migration. nih.gov Transgenic mouse models using reporter genes like lacZ have been employed to identify and characterize the enhancer elements that control the specific spatial and temporal expression of Hox genes. nih.gov For instance, a conserved enhancer of the Hoxa-7 gene has been identified that specifies its anterior boundary of expression during embryogenesis. nih.gov Loss-of-function studies in mice have demonstrated that mutations in Hox genes often lead to homeotic transformations, where one body structure is converted into the likeness of another, providing strong evidence for their role in patterning the vertebrate body plan. nih.govnih.gov
| Model Organism | Key Advantages | Major Contributions to Hox Research | Relevance to G-Hox 7 |
|---|---|---|---|
| Avian (Chick Embryo) | Accessible for in ovo manipulation and observation; classical embryological model. wikipedia.org | Elucidation of Hox gene expression patterns and regulation during limb development. biologists.comnih.gov | The chicken homolog, GHox-7, was isolated and its expression pattern in the developing limb was characterized. nih.gov |
| Drosophila melanogaster | Powerful genetic tools; simpler Hox gene cluster; foundational for homeotic gene discovery. biologists.comnih.gov | Understanding of colinearity, segmental identity, and cofactor interactions (e.g., Exd/Hth). nih.govnih.gov | G-Hox 7 is related to the Drosophila msh gene, providing evolutionary and functional context. nih.gov |
| Murine Models | Mammalian system with high genetic homology to humans; advanced gene targeting capabilities. pnas.org | In vivo functional analysis through knockout models; identification of regulatory enhancers. nih.govnih.gov | The murine homolog (Hox-7.1/Msx1) has been studied extensively in craniofacial and limb development. nih.gov |
Caenorhabditis elegans
The nematode Caenorhabditis elegans serves as a powerful model system for dissecting the genetic pathways involving Msx family proteins due to its genetic tractability, well-defined cell lineage, and the functional conservation of many developmental genes. springernature.comnih.govucdavis.edu The C. elegans ortholog of the Msx gene family is vab-15. oup.com
Research using C. elegans has been instrumental in understanding the role of Msx proteins in neuronal development. Studies have shown that vab-15 is necessary for the proper development of touch receptor neurons. oup.com Loss-of-function mutations in vab-15 result in the absence of posterior touch cells, indicating its role in the production of their precursor cells. nih.gov This model allows for detailed analysis of how Msx gene function contributes to the specification of neural progenitors at the single-cell level. nih.gov The simplicity of the C. elegans nervous system and the availability of powerful genetic tools enable researchers to identify and characterize the molecular interactions and regulatory networks in which vab-15 participates. nih.govcarleton.edu
Zebrafish
The zebrafish (Danio rerio) is a widely used vertebrate model organism that offers significant advantages for studying G-Hox 7/Msx function, including external fertilization, rapid development, and transparent embryos that allow for real-time imaging of developmental processes. researchgate.netyoutube.comcuanschutz.eduyoutube.com The zebrafish genome contains at least five msx genes (msxA, msxB, msxC, msxD, and msxE), which exhibit both conserved and divergent functions compared to their tetrapod counterparts. nih.govoup.com
Studies in zebrafish have revealed significant functional redundancy among the msx genes. nih.gov While disrupting a single msx gene often leads to only modest defects, the simultaneous disruption of multiple genes, such as msxB, msxC, and msxE, results in severe phenotypes. nih.govbohrium.com These studies have demonstrated the collective requirement of Msx proteins in:
Neural Crest Development : Msx genes are crucial for the specification and differentiation of neural crest cells. nih.govbiologists.com
Cranial Placode Formation : They play a role in the development of sensory placodes. nih.gov
Neural-Nonneural Border Refinement : Msx proteins help to establish the precise boundary between the neural plate and the surrounding ectoderm. nih.govbohrium.com
The zebrafish model has also been used to show that Msx gene expression is regulated by Bone Morphogenetic Protein (Bmp) signaling gradients, which is a key mechanism for patterning the early embryo. biologists.com
Computational and Theoretical Approaches
Sequence Alignment and Phylogenetic Analysis
Sequence alignment and phylogenetic analysis are fundamental computational tools used to understand the evolutionary history and functional relationships of the this compound within the broader Msx and Hox families. The protein's most conserved feature is the 60-amino acid homeodomain, the DNA-binding motif characteristic of homeobox proteins. nih.govnih.gov Sequence alignments of the G-Hox 7 homeodomain show greater than 96% homology to other vertebrate Msx-like genes. nih.gov
| Feature | Description |
| Conserved Region | The 60-amino acid homeodomain is highly conserved across species. |
| Phylogenetic Relationship | G-Hox 7 clusters with vertebrate Msx1 proteins. |
| Evolutionary Insight | Zebrafish msx genes (msxA-E) arose from duplications independent of the tetrapod Msx1/Msx2 split. |
This table summarizes the key findings from sequence and phylogenetic analyses of the G-Hox 7/Msx protein family.
Structural Modeling and Simulation of Protein Interactions
Computational modeling is employed to predict the three-dimensional structure of the this compound, particularly its homeodomain, and to simulate its interactions with DNA and other protein partners. Although a specific crystal structure for chicken G-Hox 7 may not be available, homology modeling can be used to build a reliable 3D model based on the known structures of other closely related homeodomains. researchgate.net
These models are critical for understanding how G-Hox 7 functions as a transcriptional regulator. The homeodomain typically folds into a three-alpha-helix structure, where the third helix, known as the "recognition helix," makes specific contacts within the major groove of the DNA. nih.gov Molecular dynamics simulations can then be used to model the dynamic behavior of the protein-DNA complex, providing insights into binding affinity and specificity. researchgate.net These simulations help visualize how specific amino acid residues in the G-Hox 7 homeodomain interact with particular nucleotide sequences, explaining its role in regulating the expression of target genes during development.
Analysis of Protein Interaction Networks
Understanding the function of G-Hox 7 requires identifying its protein-protein interaction (PPI) partners. High-throughput experimental methods, coupled with computational analysis, are used to map the interaction network surrounding G-Hox 7. nih.govembopress.orgnih.gov Databases like FunCoup provide predicted functional association networks based on the integration of multiple data types, including protein complex data and co-expression analyses. funcoup.org
Analysis of these networks reveals that G-Hox 7/Msx1 likely interacts with a range of other transcription factors and developmental proteins. researchgate.net These interactions are crucial for modulating its activity and specificity. For example, interactions with other homeodomain proteins or cofactors can alter DNA-binding preferences or switch the protein from a repressor to an activator. nih.govnih.govpnas.orgbiologists.com Mapping these PPI networks provides a systems-level view of the developmental pathways that G-Hox 7 helps to regulate. funcoup.org
| Interacting Protein | Protein Family/Function | Predicted Association |
| PAX9 | Paired box transcription factor | Complex formation |
| DLX1 | Distal-less homeobox protein | Complex formation |
| MNX1 | Motor neuron and pancreas homeobox 1 | Complex formation |
| PITX1 | Paired-like homeodomain 1 | Complex formation |
| BARHL2 | BarH-like 2 homeobox protein | Complex formation |
This interactive table displays predicted interaction partners for the chicken this compound based on data from the FunCoup database. funcoup.org These proteins are primarily other transcription factors involved in embryonic development.
Predictive Models for Functional Equivalence
Predictive models are used to assess the degree of functional equivalence or redundancy between G-Hox 7 and other Msx or Hox proteins. nih.govnih.gov Functional equivalence refers to the ability of one protein to substitute for the function of another. nih.gov This is often predicted based on several factors, including sequence similarity (especially in key functional domains like the homeodomain), conservation of protein-protein interaction motifs, and similarities in expression patterns. nih.govnih.gov
Studies comparing murine Msx-1 and Msx-2 have shown that while they share many biochemical properties and can bind to similar DNA sequences, they are not completely identical in function. nih.gov Msx-2 displays a higher affinity for DNA, while Msx-1 acts as a more potent transcriptional repressor, suggesting they are "equivalent but not equal". nih.gov In zebrafish, the functional redundancy of msxB, msxC, and msxE is demonstrated by the observation that severe developmental defects only appear when all three are disrupted. nih.gov Computational models that integrate sequence, structural, and expression data can help predict which Msx family members might compensate for one another in different developmental contexts, providing a framework for designing and interpreting genetic experiments. nih.gov
Pathological Implications of G Hox 7 Protein Dysregulation
Association with Developmental Abnormalities and Congenital Disorders
While the precise role of HOXB7 in a wide spectrum of human congenital disorders is still an area of active investigation, evidence from animal models suggests its importance in normal embryonic development. Dysregulation of HOX genes, in general, is known to cause a variety of malformations. nih.govresearchgate.net
Research in mice has indicated that a gain-of-function in the Hoxb7 gene can lead to developmental abnormalities such as cleft palate. This suggests that the precise levels and timing of HOXB7 expression are crucial for the proper formation of craniofacial structures. Although direct causative mutations in the HOXB7 gene for a wide range of human congenital syndromes have not been extensively documented, the fundamental role of HOX genes in development points to the potential for HOXB7 dysregulation to contribute to such conditions. nih.gov
Involvement in Cellular Dysregulation and Disease Mechanisms (e.g., Cancer)
In adults, the expression of HOXB7 is typically low in most tissues. However, its re-expression or overexpression has been observed in numerous cancers, where it often correlates with more aggressive disease and poorer prognosis. aacrjournals.orgoncotarget.com
Deregulated expression of HOXB7 is a hallmark of various malignancies, including breast, gastric, and pancreatic cancers. oncotarget.comnih.gov This aberrant expression contributes to cellular dysfunction by promoting key oncogenic processes. Studies have shown that overexpression of HOXB7 enhances cell proliferation, migration, and invasion. oncotarget.comasco.org For instance, in gastric cancer cell lines, elevated HOXB7 levels were associated with increased colony formation and invasive capabilities. oncotarget.com The mechanism behind this often involves the activation of pro-survival signaling pathways, such as the AKT pathway. asco.org In breast cancer, HOXB7 has been shown to be an estrogen receptor α (ERα) responsive gene, and its overexpression can render cancer cells resistant to tamoxifen (B1202) by activating the EGFR signaling pathway. pnas.orgnih.gov
Table 1: Impact of HOXB7 Overexpression on Cellular Processes in Cancer
| Cell Process | Effect of HOXB7 Overexpression | Associated Cancer Types | Key Signaling Pathways Involved |
| Proliferation | Increased | Gastric Cancer, Breast Cancer | AKT, MAPK |
| Migration | Increased | Gastric Cancer, Breast Cancer | AKT/PTEN |
| Invasion | Increased | Pancreatic Adenocarcinoma, Gastric Cancer | Not fully elucidated |
| Anti-apoptosis | Increased | Gastric Cancer | AKT/PTEN |
| Drug Resistance | Increased (Tamoxifen) | Breast Cancer (ER+) | EGFR |
Epithelial-Mesenchymal Transition (EMT) is a cellular program that is crucial for embryonic development and wound healing, but it can be hijacked by cancer cells to facilitate invasion and metastasis. HOXB7 has been identified as a key inducer of EMT in several cancers. nih.gov Overexpression of HOXB7 in epithelial cells leads to the acquisition of a mesenchymal phenotype, characterized by the loss of cell-cell adhesion and increased motility. nih.gov
This transition is marked by distinct molecular changes. HOXB7 overexpression has been shown to cause a down-regulation of epithelial markers, such as E-cadherin and claudins, and an up-regulation of mesenchymal markers like vimentin (B1176767) and N-cadherin. nih.govresearchgate.net The signaling pathways implicated in HOXB7-induced EMT and invasion are multifaceted. One key mechanism involves the up-regulation of basic fibroblast growth factor (bFGF), a known transcriptional target of HOXB7. nih.gov This, in turn, can activate the Ras/Rho signaling pathways, which are critical for cell migration and invasion. nih.gov Furthermore, HOXB7 can promote tumor invasion by activating the Transforming Growth Factor-β (TGFβ) signaling pathway. nih.gov
Table 2: Modulation of EMT Markers by HOXB7 Overexpression in Breast Cancer Cells
| Marker Type | Protein | Effect of HOXB7 Overexpression |
| Epithelial | E-cadherin | Decreased/Mislocalized |
| Claudin-1 | Decreased | |
| Claudin-4 | Mislocalized | |
| Claudin-7 | Decreased | |
| Mesenchymal | Vimentin | Increased |
| α-smooth muscle actin | Increased |
The HOX gene family plays a fundamental role in the regulation of normal blood cell development, a process known as hematopoiesis. core.ac.uknih.gov The expression of different HOX genes is tightly controlled during the differentiation of hematopoietic stem cells into various blood lineages. nih.gov Dysregulation of HOX gene expression is a common feature in acute myeloid leukemia (AML). nih.govnih.gov
While the role of many HOXA and some other HOXB genes in leukemia is well-established, the specific contribution of HOXB7 is still being elucidated. nih.govlu.se However, it is known that HOXB cluster genes are generally expressed in erythroid cells. core.ac.uk Aberrant expression patterns of HOX genes in AML are often linked to specific molecular abnormalities, suggesting that the dysregulation of these transcription factors is a key event in leukemogenesis rather than just a consequence of the cell's differentiation state. nih.gov For instance, high expression of certain HOXA genes is associated with a poor prognosis in AML patients. nih.gov Studies have shown that some HOX genes, like HOXA7, are upregulated in AML and their expression can be modulated by therapeutic agents like all-trans retinoic acid. cellmolbiol.org Given the intricate network and often redundant functions of HOX genes, it is plausible that the dysregulation of HOXB7, in concert with other HOX genes, contributes to the development or progression of certain leukemias. researchgate.net
Future Directions in G Hox 7 Protein Research
Elucidating Uncharacterized Molecular Mechanisms
Homeobox (Hox) proteins are well-established as transcription factors that regulate gene expression by binding to specific DNA sequences via their conserved homeodomain. nih.gov However, a central question in the field is how individual Hox proteins achieve target gene specificity, as many bind to similar core DNA motifs. biologists.com For G-Hox 7, the specific downstream target genes that mediate its effects on limb development and apoptosis are largely unknown. nih.gov
Future studies must focus on identifying the full repertoire of genes directly regulated by G-Hox 7. It is crucial to determine how G-Hox 7 functions as both a transcriptional activator and repressor, a dual role common to many Hox proteins. nih.govnih.gov Research should investigate the molecular switch that dictates its function, for instance, in promoting the outgrowth of subridge mesenchymal cells while also defining regions of programmed cell death in other parts of the developing limb. nih.gov Understanding the cis-regulatory elements and the specific DNA-binding motifs G-Hox 7 recognizes in vivo will be essential to unraveling its functional specificity.
Comprehensive Mapping of G-Hox 7 Protein Interaction Networks
The function of Hox proteins is often modulated through interactions with protein cofactors, which can enhance DNA binding specificity and recruit other regulatory proteins. nih.gov While the G-Hox 7 interactome has not been extensively mapped through experimental methods, computational predictions provide a valuable starting point. Databases that analyze functional associations suggest a network of potential protein partners.
A primary objective for future research is the experimental validation and comprehensive mapping of the this compound-protein interaction (PPI) network. Identifying these partners is critical, as they likely play a key role in modulating G-Hox 7's activity and specificity. For example, interactions with other transcription factors, such as those from the PAX and SIX families, could establish the combinatorial code that specifies cellular identity during development.
| Interacting Protein | Confidence Score | Predicted Association Type |
|---|---|---|
| PAX9 | 0.957 | Complex, Metabolic |
| Six1 | 0.977 | Complex, Metabolic |
| MNX1 | 0.972 | Complex, Metabolic |
| PAX6 | 0.960 | Complex, Metabolic |
| DLX1 | 0.946 | Complex, Metabolic |
| BARHL2 | 0.945 | Complex, Metabolic |
| PITX1 | 0.941 | Complex, Metabolic |
Data derived from the FunCoup functional gene/protein association networks database. funcoup.org The confidence score reflects the probability of a functional association.
Understanding Tissue-Specific Regulatory Activities and Context Dependency
G-Hox 7 exhibits a remarkably widespread and dynamic expression pattern, appearing in the neural axis, forebrain, otocyst, heart valves, and limbs at various developmental stages. nih.gov This diverse expression profile strongly implies that its regulatory activity is highly context-dependent. For instance, in the developing limb, the regulation of G-Hox 7 in the distal subridge mesoderm is independent of its regulation in the proximal anterior mesoderm, where it is associated with necrotic zones. nih.gov This is further supported by findings that retinoic acid can inhibit G-Hox 7 expression in the anterior necrotic zone, demonstrating its susceptibility to external signaling cues. nih.gov
A key future direction is to identify the tissue-specific enhancers and other cis-regulatory elements that control the precise spatial and temporal expression of the G-Hox 7 gene. wikipedia.org Understanding the upstream signaling pathways, like those involving retinoic acid, FGFs, and WNTs, that impinge upon these regulatory elements in different tissues will be crucial. nih.gov Elucidating how the cellular environment, including the availability of specific cofactors and the chromatin landscape, dictates G-Hox 7's function in different developmental contexts is a critical goal. nih.govnih.gov
Exploring Non-Transcriptional Roles
While Hox proteins are primarily known as transcription factors, emerging evidence suggests they can possess functions beyond gene regulation. nih.govbiologists.com These non-transcriptional roles can include the regulation of mRNA translation, involvement in DNA repair processes, and the initiation of DNA replication. nih.gov Some transcription factors have also been shown to bind RNA directly and modulate processes like co-transcriptional splicing. oup.com
To date, the research on G-Hox 7 has been exclusively focused on its role in transcription. nih.govnih.gov A novel and exciting avenue for future investigation would be to explore whether G-Hox 7 partakes in any of these non-transcriptional activities. Determining if G-Hox 7 can localize to the cytoplasm, interact with the translational machinery, or associate with RNA could uncover entirely new layers of its biological function, significantly broadening our understanding of its role in development.
Leveraging Advanced Genomic and Proteomic Technologies
Answering the complex questions surrounding G-Hox 7's molecular mechanisms and interaction networks will require the application of advanced, high-throughput technologies. A combination of genomic and proteomic approaches will be necessary to build a comprehensive model of G-Hox 7 function.
Genomic approaches such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can map the precise locations where G-Hox 7 binds to the genome in different tissues. This would reveal its direct target genes and DNA-binding motifs. Combining this with RNA-sequencing (RNA-seq) will clarify which of these target genes are activated or repressed. biologists.com Furthermore, the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) can reveal how G-Hox 7 binding might alter chromatin structure to regulate gene expression. biologists.com
Proteomic approaches are essential for validating and expanding the predicted protein interaction network. funcoup.org Techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) or Rapid Immunoprecipitation Mass spectrometry of Endogenous proteins (RIME) can identify proteins that form complexes with G-Hox 7 within the cell. nih.gov These methods provide a powerful, unbiased way to discover novel cofactors and interaction partners.
| Technology | Application for G-Hox 7 Research | Key Question Addressed |
|---|---|---|
| ChIP-seq | Genome-wide mapping of G-Hox 7 binding sites. | What are the direct downstream target genes and regulatory elements? |
| RNA-seq | Transcriptome analysis upon G-Hox 7 modulation. | Which genes are transcriptionally activated or repressed by G-Hox 7? |
| ATAC-seq | Analysis of chromatin accessibility changes. | How does G-Hox 7 influence the local chromatin environment? |
| Co-IP/MS or RIME | Identification of in vivo protein interaction partners. | What is the composition of the this compound complex? |
| CRISPR/Cas9 | Targeted gene editing to create knockout or mutant models. | What is the functional consequence of specific G-Hox 7 mutations or its loss? |
By systematically applying these technologies, researchers can move beyond descriptive studies of G-Hox 7 expression and begin to construct a detailed mechanistic understanding of its function in orchestrating embryonic development.
Q & A
Basic: What role does G-Hox 7 play in vertebrate development, and how is its expression experimentally validated?
Answer:
G-Hox 7, a homeodomain transcription factor, regulates morphogenesis and organogenesis by controlling gene networks during embryonic development. Key methodologies to study its role include:
- Developmental Expression Analysis : Spatial-temporal expression profiling via in situ hybridization or RNA sequencing in model organisms (e.g., chicken embryos, as in Suzuki et al. ).
- Functional Knock-Out Models : CRISPR-Cas9 or RNAi-mediated gene silencing to observe phenotypic changes in limb development or organ patterning .
- Transcriptional Targets : Chromatin immunoprecipitation sequencing (ChIP-seq) to identify DNA-binding sites and downstream genes .
Table 1 : Key Experimental Models for G-Hox 7 Functional Studies
| Model System | Application | Reference |
|---|---|---|
| Chicken Embryos | Limb bud development analysis | Suzuki et al. (1991) |
| Murine Knockouts | Organogenesis and phenotype screening | Rezsohazy et al. (2015) |
Basic: What are the standard methodologies to investigate G-Hox 7's DNA-binding specificity?
Answer:
DNA-binding specificity is assessed using:
- Electrophoretic Mobility Shift Assay (EMSA) : To confirm direct binding to putative DNA motifs .
- Structural Biology Techniques : X-ray crystallography or cryo-EM to resolve homeodomain-DNA interaction interfaces .
- Computational Predictions : Tools like G4Hunter (validated via CD spectroscopy, NMR, and fluorescence assays) to identify G-quadruplex-forming sequences .
Advanced: How can researchers resolve contradictory data on G-Hox 7's molecular interactions in different cellular contexts?
Answer:
Contradictions often arise from context-dependent activity. Mitigation strategies include:
- Multi-Method Validation : Combine in vitro (e.g., EMSA) and in vivo (e.g., luciferase reporter assays) approaches to confirm interactions .
- Context-Specific Profiling : Single-cell RNA-seq to correlate G-Hox 7 expression with microenvironmental signals .
- Meta-Analysis : Cross-reference datasets from public repositories (e.g., GEO, ProteomeXchange) to identify consensus interaction partners .
Table 2 : Techniques for Resolving Data Contradictions
| Technique | Application | Evidence |
|---|---|---|
| CETSA/ITDR | Validate target engagement in live cells | D1.2 Handbook |
| Multi-Omics Integration | Correlate DNA binding with proteomic changes | Rezsohazy et al. (2015) |
Advanced: What structural and biophysical methods are critical for analyzing G-Hox 7's functional domains?
Answer:
- Circular Dichroism (CD) Spectroscopy : Assess secondary structure stability under varying pH/temperature .
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes during DNA binding .
- NMR Spectroscopy : Resolve dynamic regions of the homeodomain in solution .
Advanced: How to design a study investigating G-Hox 7's role in cellular differentiation?
Answer:
- Hypothesis-Driven Workflow :
- Use inducible pluripotent stem cells (iPSCs) with CRISPR-edited G-Hox 7 alleles.
- Apply single-cell ATAC-seq to track chromatin accessibility changes .
3. Data Interpretation : - Employ pathway enrichment tools (e.g., DAVID, Metascape) to link G-Hox 7 targets to differentiation pathways .
Table 3 : Key Resources for Differentiation Studies
| Resource | Application | Source |
|---|---|---|
| CETSA | Target engagement validation | D1.2 Handbook |
| LC-MS/MS | Quantify differentiation markers | D1.2 Handbook |
Advanced: What computational tools and thresholds are recommended for predicting G-Hox 7-associated G-quadruplex sequences?
Answer:
- G4Hunter Algorithm : Use a threshold score ≥1.7 to minimize false positives. Validate predictions with:
Basic: How to ensure reproducibility in G-Hox 7 functional assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
